molecular formula C13H21NO B13288322 2-Methyl-1-{[1-(2-methylphenyl)ethyl]amino}propan-2-ol

2-Methyl-1-{[1-(2-methylphenyl)ethyl]amino}propan-2-ol

Cat. No.: B13288322
M. Wt: 207.31 g/mol
InChI Key: WMTPEMFEAWJZRL-UHFFFAOYSA-N
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Description

2-Methyl-1-{[1-(2-methylphenyl)ethyl]amino}propan-2-ol is an organic compound with the molecular formula C13H21NO It is a derivative of propanol and is characterized by the presence of a methyl group and an amino group attached to the propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-{[1-(2-methylphenyl)ethyl]amino}propan-2-ol typically involves the reaction of 2-methylphenyl ethylamine with acetone in the presence of a reducing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products. The final product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-{[1-(2-methylphenyl)ethyl]amino}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.

Scientific Research Applications

2-Methyl-1-{[1-(2-methylphenyl)ethyl]amino}propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-{[1-(2-methylphenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-2-methylpropan-2-ol
  • 2-Hydroxy-2-methylpropiophenone
  • 2-Methyl-2-hydroxypropylamine

Uniqueness

2-Methyl-1-{[1-(2-methylphenyl)ethyl]amino}propan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methyl group and an amino group attached to the propanol backbone makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-methyl-1-[1-(2-methylphenyl)ethylamino]propan-2-ol

InChI

InChI=1S/C13H21NO/c1-10-7-5-6-8-12(10)11(2)14-9-13(3,4)15/h5-8,11,14-15H,9H2,1-4H3

InChI Key

WMTPEMFEAWJZRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)NCC(C)(C)O

Origin of Product

United States

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